2-Ethyl-1-hexanethiol

Catalog No.
S1895958
CAS No.
7341-17-5
M.F
C8H18S
M. Wt
146.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-1-hexanethiol

CAS Number

7341-17-5

Product Name

2-Ethyl-1-hexanethiol

IUPAC Name

2-ethylhexane-1-thiol

Molecular Formula

C8H18S

Molecular Weight

146.3 g/mol

InChI

InChI=1S/C8H18S/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3

InChI Key

UCJMHYXRQZYNNL-UHFFFAOYSA-N

SMILES

CCCCC(CC)CS

Solubility

soluble in oil and alcohol

Canonical SMILES

CCCCC(CC)CS

Self-Assembled Monolayers (SAMs)

2-Ethyl-1-hexanethiol (also known as 2-Ethylhexyl Mercaptan) finds application in scientific research due to its ability to form Self-Assembled Monolayers (SAMs) on various surfaces. SAMs are ordered one-molecule-thick layers that form spontaneously on a substrate. The thiol group (S-H) in 2-Ethyl-1-hexanethiol creates a strong chemical bond with metals like gold and silver, while the hydrocarbon chain interacts with the surrounding environment []. This property allows researchers to tailor the surface properties of materials for specific applications.

Studies have shown that 2-Ethyl-1-hexanethiol can form well-ordered SAMs on various metal oxides, including titanium dioxide (TiO2) and aluminum oxide (Al2O3) []. This opens doors for research in areas like photocatalysis, where modified surfaces can enhance light absorption and improve reaction efficiency.

2-Ethyl-1-hexanethiol is an organic compound classified as an alkylthiol, characterized by the presence of a thiol group (-SH) attached to a hexane backbone with an ethyl substituent at the second carbon position. Its chemical formula is C8H18SC_8H_{18}S, and it has a molecular weight of approximately 146.29 g/mol. The compound is recognized for its distinct sulfur-containing structure, which contributes to its unique physical and chemical properties. It is typically a colorless to pale yellow liquid with a strong, unpleasant odor reminiscent of rotten cabbage or garlic, making it notable in both industrial and biological contexts .

Typical of thiols:

  • Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids. For instance, exposure to air can lead to the formation of disulfides.
  • Nucleophilic Substitution: The thiol group can act as a nucleophile, reacting with electrophiles such as alkyl halides to form thioethers.
  • Formation of Metal Thiolates: In the presence of metal ions, thiols can form metal thiolate complexes, which are important in catalysis and coordination chemistry.

The compound has also been synthesized through reactions involving sodium hydrogensulfide and ethylene glycol under specific conditions, yielding moderate product selectivity .

2-Ethyl-1-hexanethiol exhibits notable biological activity, primarily due to its role as a signaling molecule and its potential toxicity at higher concentrations. It has been studied for its effects on various biological systems:

  • Antimicrobial Properties: Some studies suggest that thiols may exhibit antimicrobial activity against certain pathogens.
  • Toxicity: The compound can cause skin irritation and eye damage upon contact, highlighting its hazardous nature in biological systems .
  • Metabolic Pathways: As a metabolite, it may play roles in various biochemical pathways, although specific functions remain under investigation .

The synthesis of 2-Ethyl-1-hexanethiol can be achieved through several methods:

  • Alkylation Reactions: Utilizing sodium hydrogensulfide with appropriate alkyl halides.
  • Reduction Reactions: Reducing corresponding disulfides or sulfoxides.
  • Using Potassium Carbonate: In N,N-dimethylformamide at elevated temperatures, leading to moderate yields .

These methods highlight the versatility in synthesizing this compound while also emphasizing the need for controlled conditions to optimize yield and purity.

Research on the interactions of 2-Ethyl-1-hexanethiol with other compounds has revealed significant insights:

  • Chemical Interactions: Studies have shown how this thiol can interact with various electrophiles, leading to the formation of thioethers and other derivatives.
  • Biological Interactions: Investigations into its metabolic pathways have indicated potential interactions with enzymes and other biomolecules, suggesting roles in cellular signaling or toxicity mechanisms .

These interaction studies are crucial for understanding both the reactivity of 2-Ethyl-1-hexanethiol and its potential implications in health and environmental contexts.

Several compounds share structural similarities with 2-Ethyl-1-hexanethiol. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
2-EthylhexanolC8H18OC_8H_{18}OAlcohol derivative; less odorous
2-Ethyl-1-hexylamineC8H19NC_8H_{19}NAmino derivative; basic properties
3-MethylthiopropanolC4H10SC_4H_{10}SShorter chain; different odor profile

Uniqueness of 2-Ethyl-1-Hexanethiol

While all these compounds contain similar functional groups, 2-Ethyl-1-hexanethiol is unique due to its specific sulfur-based structure that imparts distinct olfactory characteristics and reactivity patterns. Its role as a signaling molecule further differentiates it from alcohols and amines that do not share these properties.

Physical Description

colourless to pale yellow liquid

XLogP3

4

Density

0.817-0.827

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (45.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (45.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (54.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (45.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (52.78%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H412 (52.78%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

7341-17-5

Wikipedia

2-ethylhexanethiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1-Hexanethiol, 2-ethyl-: ACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types